Dual KATP Channel Activation and NO Donor Activity
Nicorandil N-Oxide retains the dual mechanism of its parent drug, acting as both an activator of the ATP-sensitive potassium channel (SUR2B/Kir6.2) and a nitric oxide (NO) donor [1]. While a direct, head-to-head quantitative comparison of its potency on SUR2B/Kir6.2 is not available, the parent compound nicorandil exhibits an EC50 of ~10 µM for SUR2B/Kir6.2 activation and shows >50-fold selectivity over the SUR2A/Kir6.2 channel (EC50 > 500 µM) [2]. This dual activity is a key differentiator from denitrated metabolites like SG-86, which lack NO donor capacity and are an order of magnitude less potent in vivo [3].
| Evidence Dimension | Potency for KATP channel activation (SUR2B/Kir6.2) |
|---|---|
| Target Compound Data | Retains dual activity as SUR2B/Kir6.2 activator and NO donor; quantitative EC50 data not directly reported for this specific metabolite |
| Comparator Or Baseline | Nicorandil (parent): EC50 ≈ 10 µM for SUR2B/Kir6.2; selective over SUR2A/Kir6.2 (EC50 > 500 µM) |
| Quantified Difference | Quantitative difference for Nicorandil N-Oxide relative to parent not defined; however, the denitrated metabolite SG-86 is ~10-fold less potent than nicorandil in vivo |
| Conditions | SUR2B/Kir6.2 channel assay for nicorandil; in vivo rat vasodepression model for SG-86 comparison |
Why This Matters
For mechanistic studies, the dual activity profile is critical for accurately modeling the parent drug's pharmacology, whereas use of a denitrated analog would fail to capture the NO-dependent component of action.
- [1] TargetMol. Nicorandil N-oxide (T84960). View Source
- [2] TargetMol. Nicorandil (T0075). View Source
- [3] Sakai K, et al. Comparison of the potentiating effects of nicorandil and its denitrated metabolite (SG-86) on the adenosine-induced vasodepression in rats. Fundam Clin Pharmacol. 1998;12(4):404-410. View Source
